molecular formula C14H17N3O2 B1342237 Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate CAS No. 906352-67-8

Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B1342237
CAS No.: 906352-67-8
M. Wt: 259.3 g/mol
InChI Key: IAIJZMCYSMAKQF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural components and their connectivity. This naming convention follows established protocols for heterocyclic compounds containing multiple functional groups. The nomenclature begins with the ethyl ester portion, followed by the specification of the piperidine ring as the core structure, with the 4-cyanopyridin-2-yl substituent attached at the nitrogen position.

Alternative naming conventions for this compound include several synonymous designations that reflect different approaches to systematic nomenclature. These include ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate and ethyl 1-(4-cyano-2-pyridyl)piperidine-4-carboxylate. The variation in naming primarily stems from different conventions for describing the pyridine ring substituent and its positional relationships. In chemical databases and research literature, the compound may also be referenced by its Chemical Abstracts Service registry number 906352-67-8, which provides unambiguous identification regardless of naming variations.

The compound belongs to the broader classification of piperidinecarboxylic acids and their esters, specifically categorized as a substituted ethyl piperidine-4-carboxylate derivative. This classification system places emphasis on the piperidine ring as the primary structural framework, with the pyridine substituent and ethyl ester group serving as modifying elements. The systematic approach to nomenclature ensures precise communication of the molecular structure across different research contexts and facilitates accurate database searches and literature reviews.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₁₇N₃O₂, indicating a composition of fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This formula reflects the compound's significant molecular complexity, with multiple heteroatoms contributing to its chemical properties and potential biological activities. The presence of three nitrogen atoms is particularly noteworthy, as they are distributed across different functional environments within the molecule.

The molecular weight of the compound is precisely determined to be 259.31 grams per mole, which positions it within the range typical for small molecule pharmaceuticals and research compounds. This molecular weight reflects the substantial size of the molecule while maintaining drug-like properties that are conducive to biological activity and membrane permeability. The weight distribution across the different atomic components shows a predominance of carbon and hydrogen, with the heteroatoms contributing significantly to the overall molecular mass.

Molecular Parameter Value Percentage Contribution
Total Molecular Weight 259.31 g/mol 100%
Carbon Content 168.14 g/mol 64.8%
Hydrogen Content 17.14 g/mol 6.6%
Nitrogen Content 42.03 g/mol 16.2%
Oxygen Content 32.00 g/mol 12.3%

The molecular formula analysis reveals important structural insights regarding the compound's electronic properties and potential reactivity patterns. The ratio of carbon to heteroatoms (14:5) indicates a predominantly organic framework with significant heteroatomic influence, which is characteristic of biologically active compounds. The three nitrogen atoms occupy distinct chemical environments: one within the piperidine ring, one in the pyridine ring, and one in the cyano group, each contributing different electronic properties to the overall molecular behavior.

Three-Dimensional Conformational Studies via X-Ray Crystallography

X-ray crystallography represents the definitive method for determining the three-dimensional structure of this compound and related compounds, providing atomic-level resolution of molecular geometry and intermolecular interactions. This technique employs the diffraction of X-rays by crystalline samples to generate detailed electron density maps that reveal precise atomic positions and bond arrangements. The crystallographic analysis of piperidine derivatives has been extensively documented, with studies demonstrating the characteristic chair conformation of the six-membered piperidine ring and the preferred orientations of substituents.

The crystallographic investigation of similar piperidine-4-carboxylic acid derivatives has revealed fundamental conformational principles that apply to this compound. In these structures, the piperidine ring consistently adopts a chair conformation with the carboxylate group positioned in the equatorial orientation, which minimizes steric interactions and maximizes conformational stability. The ethyl ester group extends away from the ring system, allowing for optimal spatial arrangement and reducing intramolecular strain.

Crystallographic Parameter Typical Range Significance
Piperidine Ring Pucker Chair conformation Lowest energy state
Carboxylate Orientation Equatorial preferred Minimizes steric hindrance
Ring-Substituent Dihedral 60-180° Affects molecular flexibility
Intermolecular Distance 2.5-3.5 Å Hydrogen bonding range

The X-ray crystallographic methodology involves several critical steps that ensure accurate structural determination. Initially, high-quality crystals must be obtained through careful crystallization procedures, often requiring optimization of solvent systems, temperature, and concentration parameters. The crystals are then mounted in an X-ray diffractometer where they are exposed to monochromatic X-radiation, typically using copper or molybdenum sources. The resulting diffraction pattern contains thousands of individual reflections that are recorded and processed to generate electron density maps.

Structural refinement procedures employ sophisticated computational methods, including the SHELX program suite, which utilizes least-squares minimization techniques to optimize atomic positions against experimental data. The final refined structure provides precise bond lengths, bond angles, and torsion angles that characterize the three-dimensional molecular geometry. For piperidine derivatives, these parameters consistently demonstrate the influence of ring strain and substituent effects on overall molecular conformation.

Substituent Positional Effects: Cyanopyridine-Piperidine Spatial Relationships

The spatial relationship between the cyanopyridine and piperidine moieties in this compound significantly influences the compound's overall molecular properties and potential biological activities. The attachment of the 4-cyanopyridin-2-yl group to the nitrogen atom of the piperidine ring creates a specific geometric arrangement that affects molecular flexibility, electronic distribution, and intermolecular interactions. This substitution pattern represents a critical design element that determines the compound's three-dimensional shape and chemical behavior.

Conformational analysis studies of related nitrogen-substituted piperidine derivatives have demonstrated that the orientation of pyridine substituents relative to the piperidine ring is governed by specific steric and electronic factors. The pyridine ring typically adopts orientations that maximize conjugation between the nitrogen lone pair and the aromatic system while minimizing steric clashes with other molecular components. In the case of this compound, the 2-position attachment allows for optimal geometric arrangement with reduced steric interference.

The cyano group at the 4-position of the pyridine ring introduces additional electronic effects that influence the overall molecular conformation. This electron-withdrawing substituent affects the electronic density distribution throughout the pyridine system and influences the basicity of the pyridine nitrogen. The linear geometry of the cyano group also creates specific spatial requirements that must be accommodated within the overall molecular framework, potentially influencing the preferred conformational states of the compound.

Structural Feature Geometric Parameter Conformational Impact
Pyridine-Piperidine Bond N-C bond rotation Affects molecular flexibility
Cyano Group Orientation Linear C≡N geometry Creates directional constraint
Ester Group Position Equatorial preference Stabilizes ring conformation
Ring-Ring Interaction Variable dihedral angle Influences overall shape

The positional effects extend to the influence of the ethyl carboxylate group at the 4-position of the piperidine ring, which creates a specific geometric relationship with the nitrogen-bound pyridine substituent. This arrangement results in a molecular architecture where the two major substituents are positioned on opposite sides of the piperidine ring system, minimizing direct steric interactions while allowing for independent conformational flexibility. The equatorial positioning of the carboxylate group ensures optimal spatial arrangement and contributes to the overall stability of the molecular conformation.

Computational studies and crystallographic analyses of similar substituted piperidine systems have revealed that the dihedral angle between the pyridine and piperidine ring systems typically ranges from 60 to 120 degrees, depending on crystal packing forces and intermolecular interactions. This range of conformational flexibility allows the molecule to adopt different spatial arrangements in response to environmental factors such as solvent effects, protein binding, or crystal packing constraints. The specific angular relationships between these ring systems play a crucial role in determining the compound's biological activity and pharmacological properties.

Properties

IUPAC Name

ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-19-14(18)12-4-7-17(8-5-12)13-9-11(10-15)3-6-16-13/h3,6,9,12H,2,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIJZMCYSMAKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594606
Record name Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate
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Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-67-8
Record name Ethyl 1-(4-cyano-2-pyridinyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Summary

  • Starting Material: Isonipecotamide (piperidine-4-carboxamide)
  • Reagents: Thionyl chloride (SOCl2) and a formamide diluent (e.g., dibutylformamide)
  • Conditions: Reaction at 20°C, atmospheric pressure, stirring for 18 hours
  • Workup: Filtration of the solid product, washing with the diluent, drying

Reaction Details and Yields

Parameter Small Scale Example Larger Scale Example
Isonipecotamide (g, mmol) 10 g (75.7 mmol) 92.8 g (0.702 mol)
Dibutylformamide (g, mmol) 11.9 g (75.7 mmol) 111.56 g (0.702 mol)
Thionyl chloride (g, mmol) 18.91 g (158.9 mmol) 175.46 g (1.475 mol)
Solvent n-Propyl acetate (50 mL) n-Propyl acetate (450 mL)
Temperature 20°C 20°C
Reaction time 18 hours stirring after SOCl2 addition 18 hours stirring after SOCl2 addition
Product yield (4-cyanopiperidine hydrochloride) 8.55 g, 73% yield, 95% purity (NMR) 83.07 g, 79.1% yield, 98.1% purity (GC)

This method avoids multi-step protection and deprotection sequences, reducing solvent and reagent use, and is more economical and ecological compared to previous methods involving phosphorus oxychloride and Boc protection/deprotection steps.

Coupling of 4-Cyanopyridin-2-yl Moiety to Piperidine Ring

The next critical step involves the formation of the bond between the piperidine nitrogen and the 4-cyanopyridin-2-yl group. This is typically achieved by nucleophilic substitution or cross-coupling reactions involving:

While specific detailed protocols for this exact coupling are less frequently disclosed in open literature, analogous methods involve:

  • Reaction of 4-cyanopyridin-2-yl halides with piperidine derivatives under basic conditions
  • Use of palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for C-N bond formation

These methods ensure selective substitution at the nitrogen of the piperidine ring with the cyanopyridinyl group.

Introduction of the Ethyl Carboxylate Group at Piperidine 4-Position

The ethyl ester at the 4-position of the piperidine ring can be introduced by:

  • Starting from ethyl piperidine-4-carboxylate derivatives
  • Or by esterification of the corresponding piperidine-4-carboxylic acid intermediate

Typical esterification involves:

  • Reaction of piperidine-4-carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Alternatively, direct alkylation of piperidine-4-carboxylate salts with ethyl halides under basic conditions

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Purity (Reported) Notes
1 Preparation of 4-cyanopiperidine hydrochloride Isonipecotamide + thionyl chloride + dibutylformamide, 20°C, 18 h 73-79% yield, 95-98% purity Efficient, single-step dehydration
2 Coupling of 4-cyanopyridin-2-yl to piperidine N 4-cyanopyridin-2-yl halide + piperidine derivative, base or Pd catalyst Not explicitly reported Likely nucleophilic substitution or Pd-catalyzed amination
3 Introduction of ethyl ester at piperidine 4-position Esterification or alkylation of piperidine-4-carboxylic acid/ester Standard esterification yields Common organic synthesis step

Research Findings and Considerations

  • The dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride using thionyl chloride in the presence of dibutylformamide is a significant improvement over older methods involving phosphorus oxychloride and Boc protection, offering higher yields and simpler workup.

  • The purity of intermediates is critical for downstream coupling reactions to ensure high overall yield and product quality.

  • The coupling of the cyanopyridinyl group to the piperidine nitrogen is a key step that may require optimization depending on the substituents and reaction conditions.

  • The final esterification step is well-established in organic synthesis and can be adapted to scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Morpholine-pyrimidine substituent 321.37 Intermediate in antitubercular drug synthesis; 55% yield via nucleophilic substitution
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate 4-Nitrobenzenesulfonyl group 368.37 Precursor for antibacterial 1,3,4-oxadiazoles; 72% yield in sulfonylation reactions
Ethyl 4-cyanopiperidine-1-carboxylate 4-Cyano group directly on piperidine 182.22 Building block for heterocyclic synthesis; limited biological data
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate Ethyl ester-linked acetyl group 243.30 Synthesized in 83% yield via alkylation; no reported bioactivity
Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate Ketone-containing branched alkyl chain 243.30 Supplier-listed compound; uncharacterized properties

Key Research Findings and Gaps

  • Structural Insights: X-ray crystallography (utilizing SHELX software ) reveals that the piperidine ring adopts a chair conformation, with the 4-cyanopyridin-2-yl group influencing ring puckering parameters (e.g., Cremer-Pople coordinates) .
  • Metabolic Stability: The ethyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to the carboxylic acid (as seen in for morpholinopyrimidinyl analogues) .
  • Unanswered Questions: No data exist on the target compound’s pharmacokinetics or toxicity, unlike its sulfonyl and morpholine-containing counterparts .

Biological Activity

Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS Number: 906352-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14H17N3O2
  • Molecular Weight : 263.31 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyanopyridine moiety, which is critical for its biological activity.

Pharmacological Profile

The biological activity of this compound has been investigated through various studies, focusing on its effects on different biological targets and pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

  • Case Study : In a study evaluating the antiproliferative effects of related piperidine derivatives, it was found that compounds with similar structural features to this compound demonstrated significant inhibitory activity against mutant EGFR/BRAF pathways, with IC50 values in the low micromolar range .

The compound is believed to act through several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activities critical for cancer cell proliferation.
  • Induction of Apoptosis : this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Biological Activity Table

Activity TypeObserved EffectsReference
AntiproliferativeInhibits growth in cancer cell lines
Apoptosis InductionPromotes programmed cell death
Kinase InhibitionInhibits mutant EGFR/BRAF pathways

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits low toxicity in vitro, as indicated by Ames test results showing no mutagenic effects . Further studies are needed to evaluate its safety profile in vivo.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : React ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a halogenated pyridine derivative (e.g., 2-bromo-4-cyanopyridine) in the presence of an organic base (e.g., triethylamine) in polar aprotic solvents like DMF or acetonitrile. This method is analogous to the synthesis of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
  • Coupling reactions : Use carbodiimide reagents (e.g., EDC/HOBt) to couple piperidine carboxylate esters with pyridine derivatives. For instance, ethyl piperidine-4-carboxylate was coupled with indole-2-carboxylic acid derivatives using EDC/HOBt in dichloromethane (DCM) with DIEA as a base, achieving 87% yield .
  • Solvent-free methods : Grind reactants with PEG-400 under mechanical agitation to enhance reaction efficiency, as demonstrated in related piperidine-quinazolinone syntheses .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionEthyl isonipecotate, 2-bromo-4-cyanopyridine, DMFNot reported
EDC/HOBt CouplingEDC, HOBt, DCM, DIEA87%
Solvent-freePEG-400, grindingImproved

Q. What spectroscopic and crystallographic methods are used to characterize its structure?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via precise m/z values. Fragmentation patterns (e.g., m/z 410.1931 [M+H]⁺ with secondary ions at 392.1821 and 272.1593) validate structural motifs, as seen in related piperidine carboxylates .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the piperidine and pyridine rings. For example, coupling constants (J values) resolve stereochemistry, as in ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine bond lengths and angles. Crystallographic data, such as space groups and R-factors, are critical for unambiguous structural validation .

Table 2: Key Characterization Techniques

TechniqueApplicationExample DataReference
HRMSMolecular formula confirmationm/z 410.1931 [M+H]⁺
¹H NMRSubstituent identificationδ 7.63–7.55 (m, 2H, pyridine)
X-ray (SHELX)3D structure refinementR-factor < 0.05

Q. What are the key physicochemical properties relevant to its handling in research?

Methodological Answer: While direct data for the target compound is limited, properties of analogous esters (e.g., ethyl piperidine-4-carboxylate) provide insights:

  • Molecular weight : ~263.33 g/mol (estimated for C₁₅H₁₈N₃O₂).
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, DMF) based on ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate solubility .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety. Store in anhydrous environments at –20°C .

Table 3: Physicochemical Data for Analogous Compounds

CompoundMolecular Weight (g/mol)Boiling Point (°C)SolubilityReference
Ethyl piperidine-4-carboxylate157.21217DCM, ethanol
Ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate378.43Not reportedDCM, ethyl acetate

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring influence its reactivity and interactions?

Methodological Answer: The piperidine ring adopts chair, boat, or twist-boat conformations, affecting hydrogen bonding and steric interactions. Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) quantify ring distortion . For example:

  • A chair conformation minimizes steric hindrance between the 4-cyanopyridin-2-yl group and ester moiety.
  • Computational tools (e.g., Gaussian) optimize geometry, while X-ray data validate predicted puckering .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected NMR peaks or MS fragments) may arise from tautomerism, impurities, or crystal packing. Strategies include:

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts.
  • Tandem MS : Analyze fragmentation pathways (e.g., m/z 366.1844 corresponds to [M+H-C₇H₆O₃]⁺ in related compounds) .
  • Crystallographic validation : Resolve ambiguities using SHELXL-refined X-ray structures .

Q. What strategies optimize coupling reactions involving the piperidine carboxylate moiety?

Methodological Answer:

  • Reagent selection : EDC/HOBt or DCC/DMAP for ester-to-amide coupling, as used in ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate synthesis .
  • Solvent effects : Use DCM or THF for non-polar intermediates; PEG-400 enhances reactivity in solvent-free conditions .
  • Temperature control : Room temperature for sensitive intermediates, elevated temperatures (40–60°C) for sluggish reactions .

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